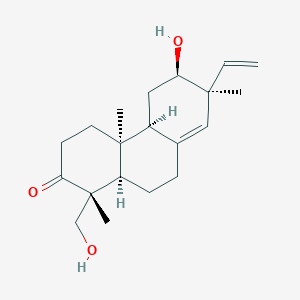
lecheronol B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
lecheronol B is a natural product found in Sapium haematospermum with data available.
Scientific Research Applications
Anti-Tuberculosis Activity
Lecheronol B has shown promising anti-tuberculosis activity. In a study conducted by Woldemichael et al. (2004), it was isolated along with other compounds from Mycobacterium tuberculosis growth-inhibiting fractions of the CH2Cl2/MeOH extract of Sapium haematospermum. This compound demonstrated significant activity against Mycobacterium tuberculosis, highlighting its potential as a therapeutic agent for tuberculosis.
Molecular Recognition in Bacteria
Research by Cordeiro et al. (2011) provides insights into the molecular recognition properties of bacterial proteins related to Lecheronol B. This research contributes to our understanding of bacterial gene regulation and can inform the development of new antibacterial strategies.
Anti-Cancer Properties
The potential of Lecheronol B and related compounds in cancer research has been explored. Studies like Subbarayan et al. (2010) have investigated compounds with similar structures for their anti-proliferative and anti-cancer properties, particularly against specific cancer cells such as pancreatic cancer cells.
Leucocin B Production and Genetics
In the context of bacteriocins, research on leucocin B, a class IId bacteriocin produced by Leuconostoc carnosum, can provide insights into the genetic characterization and expression of compounds structurally or functionally related to Lecheronol B. Wan et al. (2015) demonstrated the antimicrobial activity and genetic basis of leucocin B production, which could be relevant in understanding similar compounds.
properties
Product Name |
lecheronol B |
|---|---|
Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(1R,4aS,4bS,6R,7S,10aR)-7-ethenyl-6-hydroxy-1-(hydroxymethyl)-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydrophenanthren-2-one |
InChI |
InChI=1S/C20H30O3/c1-5-18(2)11-13-6-7-15-19(3,14(13)10-17(18)23)9-8-16(22)20(15,4)12-21/h5,11,14-15,17,21,23H,1,6-10,12H2,2-4H3/t14-,15+,17+,18-,19-,20-/m0/s1 |
InChI Key |
JIBFELDYWDCIJI-GJRGARDJSA-N |
Isomeric SMILES |
C[C@@]12CCC(=O)[C@@]([C@@H]1CCC3=C[C@]([C@@H](C[C@H]23)O)(C)C=C)(C)CO |
SMILES |
CC12CCC(=O)C(C1CCC3=CC(C(CC23)O)(C)C=C)(C)CO |
Canonical SMILES |
CC12CCC(=O)C(C1CCC3=CC(C(CC23)O)(C)C=C)(C)CO |
synonyms |
lecheronol B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-chlorophenyl)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B1226170.png)

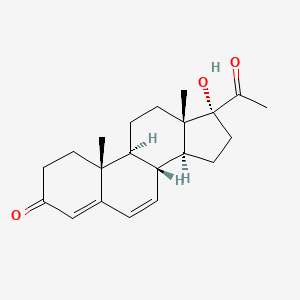
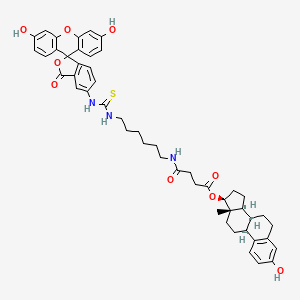
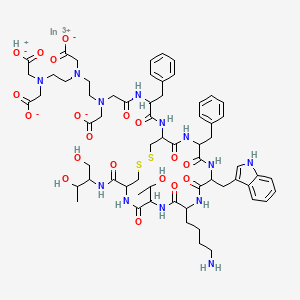
![N-(9-ethyl-3-carbazolyl)-2-[5-(4-morpholinylsulfonyl)-2-thiophenyl]acetamide](/img/structure/B1226181.png)
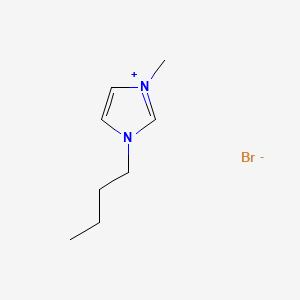
![5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1226185.png)
![[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-thiophen-2-ylmethanone](/img/structure/B1226186.png)
![N-[4-bromo-5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B1226188.png)
![N-[3-(1-naphthalenylamino)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B1226192.png)
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(3,4-dimethylphenyl)sulfonyl-1-piperazinyl]methanone](/img/structure/B1226193.png)
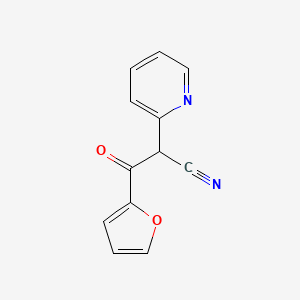
![4-[2-(2,5-dichloroanilino)-2-oxoethoxy]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B1226196.png)